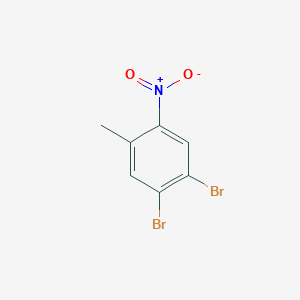

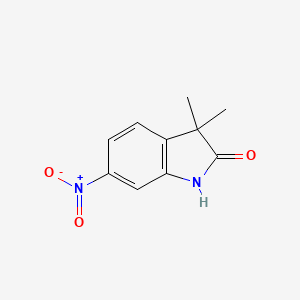

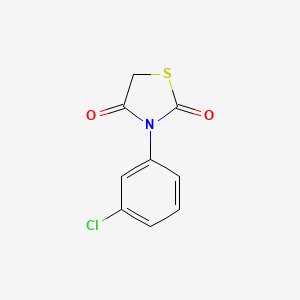

![molecular formula C8H6ClN3O B3032120 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1111237-78-5](/img/structure/B3032120.png)

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Overview

Description

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound with a unique structure that makes it valuable in various scientific and industrial applications. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of a chloro group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position further enhances its chemical reactivity and versatility.

Mechanism of Action

Target of Action

It is known that similar compounds, such as analogs of 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, have been identified as potent inhibitors of 3-phosphoinositide-dependent kinase 1 (pdk1), a crucial target in cancer therapy .

Mode of Action

It is suggested that it may demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

It is known that similar compounds can target specific kinases involved in disease pathways, enabling the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Biochemical Properties

It is known that it demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that it undergoes a series of chemical reactions, including the chlorination of carbonyl with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, it exhibits stability . It may decompose in the presence of strong acids or alkalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the following steps:

Formation of the Pyrrolo[2,3-d]pyrimidine Core: The initial step involves the cyclization of dimethyl malonate with appropriate reagents to form the pyrrolo[2,3-d]pyrimidine core.

Methylation: The methyl group is introduced at the 2-position using methylating agents like methyl iodide.

Formylation: The aldehyde group at the 5-position is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Electrophilic Substitution: The chloro group at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

Substitution Reactions: Formation of substituted pyrrolo[2,3-d]pyrimidines.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.

Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and aldehyde groups, making it less reactive.

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and aldehyde groups, with different reactivity and applications.

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a bromo group instead of an aldehyde group, leading to different chemical properties.

Uniqueness

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both the aldehyde and methyl groups, which enhance its reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a wide range of chemical reactions and its role as a key intermediate in the synthesis of pharmaceutical compounds highlight its importance in scientific research and industry.

Properties

IUPAC Name |

4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-4-11-7(9)6-5(3-13)2-10-8(6)12-4/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZHDVOABNACGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CN2)C=O)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732033 | |

| Record name | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111237-78-5 | |

| Record name | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)

![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)